N-(2-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thiophene-2-sulfonamide
Description
N-(2-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core linked to a 2-ethoxyphenyl group and a 5-methyl-2-phenyl-1,3-oxazol-4-ylmethyl substituent. Though direct pharmacological data for this compound is unavailable in the provided evidence, its structural motifs align with bioactive molecules targeting enzymes or receptors sensitive to sulfonamides and heterocycles .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S2/c1-3-28-21-13-8-7-12-20(21)25(31(26,27)22-14-9-15-30-22)16-19-17(2)29-23(24-19)18-10-5-4-6-11-18/h4-15H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUSIMMSMAMITR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC2=C(OC(=N2)C3=CC=CC=C3)C)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the thiophene-2-sulfonamide moiety: This is usually done via sulfonation reactions followed by amide bond formation.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N-(2-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thiophene-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
N-(2-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thiophene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but often include inhibition of enzymatic activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Thiophene Sulfonamide Derivatives
Example :
| Feature | Target Compound | Compound 96 |
|---|---|---|
| Core Structure | Thiophene-2-sulfonamide | Thiophene-2-sulfonamide |
| Substituents | Ethoxyphenyl, oxazolylmethyl | Benzo[d]thiazolyl, methylbenzo[b]thiophene |
| Key Functional Groups | Oxazole (electron-withdrawing) | Benzothiazole (aromatic, planar) |
| Potential Implications | Enhanced solubility due to ethoxy group; oxazole may modulate receptor binding | Benzothiazole’s rigidity may improve target selectivity but reduce solubility |
Compound 96’s benzothiazole and benzo[b]thiophene groups increase aromaticity, likely enhancing π-π stacking but reducing solubility compared to the target compound’s ethoxyphenyl and oxazole groups .
Oxazole-Containing Bioactive Molecules
Example :
- Aleglitazar (): (S)-2-Methoxy-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-benzothiophen-7-yl]propionic acid.
| Feature | Target Compound | Aleglitazar |
|---|---|---|
| Oxazole Substituent | 5-Methyl-2-phenyl-1,3-oxazol-4-ylmethyl | 5-Methyl-2-phenyl-1,3-oxazol-4-yl (linked via ethoxy chain) |
| Additional Groups | Thiophene-2-sulfonamide, ethoxyphenyl | Benzothiophene, propionic acid |
| Biological Role | Likely enzyme/receptor modulation (sulfonamide class) | PPAR agonist (diabetes therapy) |
Aleglitazar’s propionic acid and benzothiophene moieties confer polar and amphiphilic properties, contrasting with the target compound’s lipophilic ethoxyphenyl and sulfonamide groups. This structural divergence suggests distinct therapeutic applications .
Triazole and Thiazole Derivatives
Examples :
- N-(2-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- N-(2-hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide ()
The triazole and thiazole derivatives’ tautomerism (e.g., thione vs. thiol forms in ) introduces dynamic structural variability, unlike the target compound’s stable sulfonamide. This could impact pharmacokinetics and synthetic reproducibility .
Target Compound vs. Pd-Mediated Cyclopentane-Fused Indoles ()
The target compound’s synthesis is inferred to be less laborious than Pd-mediated routes for cyclopentane-fused indoles, which require transition-metal catalysts and harsh conditions .
Biological Activity
N-(2-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thiophene-2-sulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 396.50 g/mol. It features several functional groups, including a sulfonamide moiety and an oxazole ring, which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 396.50 g/mol |
| Solubility | Soluble in organic solvents |
| Appearance | Off-white solid |
This compound is classified under sulfonamides, which are known for their antimicrobial properties. The primary mechanism of action involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition disrupts bacterial growth and replication, making sulfonamides effective against various bacterial strains.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that sulfonamides effectively target Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's structural features may enhance its affinity for bacterial enzymes.
- Antifungal Activity : Some derivatives have demonstrated broad-spectrum antifungal activity against drug-resistant strains of Candida, suggesting potential applications in treating fungal infections.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Thiazole Derivatives : A recent study highlighted the antibacterial and antifungal activities of thiazole derivatives, which share similar structural characteristics with the compound . These derivatives exhibited significant efficacy against resistant strains of S. aureus and Candida species .
- Oxazole Derivatives : Research on oxazole derivatives has indicated their potential anti-inflammatory properties, which may be relevant to the biological activity of this compound due to their ability to modulate inflammatory pathways .
Q & A
Q. What are the common synthetic routes for preparing N-(2-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thiophene-2-sulfonamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the oxazole core via cyclocondensation of an acylated precursor with an appropriate nitrile or amide .
- Step 2 : Sulfonylation of the oxazole intermediate using thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Step 3 : Alkylation of the ethoxyphenyl amine group using a methylene linker, followed by purification via column chromatography or recrystallization . Key considerations include solvent selection (e.g., dichloromethane for sulfonylation) and temperature control to minimize side reactions.
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions on the oxazole, thiophene, and ethoxyphenyl moieties .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : To assess purity, particularly for intermediates prone to oxidation (e.g., sulfonamide intermediates) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonylation efficiency .
- Thermal Stability Analysis : Differential scanning calorimetry (DSC) can identify safe temperature ranges for exothermic steps (e.g., decomposition observed at 120–140°C in related sulfonium salts) .
- Purification Strategies : Replace column chromatography with recrystallization for cost-effective scaling (e.g., using ethanol/water mixtures) .
Q. What methodologies address contradictions in reported biological activities of structurally similar sulfonamide derivatives?
- Comparative SAR Studies : Systematically modify substituents (e.g., fluorophenyl vs. ethoxyphenyl groups) and evaluate activity against target enzymes (e.g., carbonic anhydrase isoforms) .
- Computational Docking : Use molecular dynamics simulations to rationalize differences in binding affinities caused by steric effects from the oxazole or thiophene rings .
- In Vitro/In Vivo Correlation : Validate discrepancies using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays) .
Q. How can thermal decomposition risks be mitigated during storage and handling?
- Stability Profiling : DSC data for analogous compounds show decomposition energies of 400–600 J/g, suggesting storage below 100°C and avoidance of moisture .
- Packaging : Use amber vials under inert gas (argon/nitrogen) to prevent oxidative degradation of the sulfonamide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
